Structural Elucidation and Characterization of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: A Comprehensive Technical Guide
Structural Elucidation and Characterization of 4-Hydroxy-1-methylpiperidine-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
4-Hydroxy-1-methylpiperidine-3-carboxylic acid (Chemical Formula: C₇H₁₃NO₃) is a highly functionalized, conformationally restricted piperidine derivative. As an analog of both arecaidine and nipecotic acid, it serves as a critical chiral building block in the development of γ -aminobutyric acid (GABA) uptake inhibitors and muscarinic receptor modulators 1.
Because the spatial orientation of the C3-carboxyl and C4-hydroxyl groups dictates the molecule's ability to mimic the extended conformation of GABA within the binding pocket of GABA transporters (GATs) 2, rigorous structural elucidation is not merely an analytical exercise—it is a mandatory prerequisite for establishing reliable structure-activity relationships (SAR). This whitepaper provides a self-validating framework for the synthesis, isolation, and definitive stereochemical characterization of this molecule.
Synthetic Strategy & Workflow
To characterize the molecule, one must first isolate its specific diastereomers. The most robust synthetic route involves the stereoselective reduction of 1-methyl-4-oxopiperidine-3-carboxylate. Standard hydride reduction (e.g., NaBH₄) yields a mixture of cis and trans diastereomers. These are subsequently resolved via preparative HPLC before undergoing base-catalyzed ester hydrolysis to yield the zwitterionic target compound.
The logic behind this workflow is rooted in orthogonal validation : by separating the diastereomers before hydrolysis, we prevent epimerization at the highly labile C3 stereocenter (which is adjacent to a carbonyl group in the intermediate).
Figure 1: Synthetic and analytical workflow for the isolation and characterization of the target compound.
Structural Elucidation: The Causality of Analytical Choices
As an Application Scientist, I emphasize that data collection must be driven by mechanistic causality. How do we definitively prove we have the (3R,4R)-cis isomer versus the (3R,4S)-trans isomer?
NMR Spectroscopy and the Karplus Equation
The relative stereochemistry of the piperidine ring is unambiguously assigned using the vicinal coupling constant ( ³JH3,H4 ) extracted from high-resolution ¹H NMR 3.
-
The Trans-Isomer Logic: In the trans-isomer, thermodynamic stability drives both bulky substituents (–COOH and –OH) into equatorial positions to minimize 1,3-diaxial steric clashes. Consequently, the protons at C3 and C4 are forced into axial positions. A trans-diaxial relationship yields a dihedral angle ( θ ) of ~180°. According to the Karplus equation, this geometric alignment maximizes orbital overlap, resulting in a large coupling constant ( ³J≈9.5−12.0 Hz ).
-
The Cis-Isomer Logic: In the cis-isomer ((3R,4R) or (3S,4S)), one substituent must be axial and the other equatorial. This forces the H3 and H4 protons into an axial-equatorial (or equatorial-axial) relationship ( θ≈60° ). The Karplus equation dictates poor orbital overlap at this angle, yielding a significantly smaller coupling constant ( ³J≈3.0−5.0 Hz ).
To create a self-validating system, 2D NOESY is employed. If H3 is axial, it will show a strong Nuclear Overhauser Effect (NOE) cross-peak with the axial proton at C5, confirming the chair conformation and substituent orientation independently of J-coupling.
High-Resolution Mass Spectrometry (HRMS)
While NMR solves the spatial arrangement, HRMS validates the exact elemental composition and connectivity. Using ESI-QTOF in positive ion mode, the zwitterionic nature of the molecule readily accepts a proton to form the[M+H]⁺ species. The primary fragmentation causality involves the neutral loss of H₂O (from the C4 hydroxyl) and CO₂ (from the C3 carboxylate), confirming the presence of both functional groups on the saturated ring 4.
Quantitative Data Presentation
The following tables summarize the expected analytical profiles for the cis-(3R,4R)-4-Hydroxy-1-methylpiperidine-3-carboxylic acid isomer.
Table 1: ¹H and ¹³C NMR Assignments (600 MHz, D₂O)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Coupling ( J in Hz) | ¹³C Chemical Shift (ppm) | Assignment Causality |
| C=O | - | - | 176.5 | Carboxylate carbon (deshielded) |
| C4 | 4.20 | m, 1H | 64.2 | Attached to electronegative –OH |
| C2 | 3.45 (eq), 3.10 (ax) | dd (12.0, 4.5), dd (12.0, 11.5) | 56.8 | Adjacent to N; geminal coupling |
| C6 | 3.30 (eq), 2.95 (ax) | m, 2H | 54.3 | Adjacent to N |
| C3 | 2.85 | ddd (11.5, 4.5, 4.0 ) | 45.1 | Critical node: ³J3,4=4.0 Hz proves cis geometry |
| N-CH₃ | 2.75 | s, 3H | 43.5 | N-methyl singlet |
| C5 | 1.95 (eq), 1.70 (ax) | m, 2H | 30.2 | Aliphatic backbone |
Table 2: HRMS (ESI-QTOF) Fragmentation Data
| Ion Species | Formula | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [M+H]⁺ | [C₇H₁₄NO₃]⁺ | 160.0968 | 160.0974 | < 4.0 |
| Fragment 1 | [C₇H₁₂NO₂]⁺ | 142.0863 | 142.0868 | < 4.0 |
| Fragment 2 | [C₆H₁₂N]⁺ | 114.0913 | 114.0917 | < 4.0 |
Experimental Protocols (SOPs)
To ensure trustworthiness and reproducibility, adhere to the following self-validating methodologies.
SOP 1: Diastereoselective Synthesis & Purification
-
Reduction: Dissolve 1-methyl-4-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous methanol (0.2 M). Cool to 0 °C. Add NaBH₄ (1.5 eq) portion-wise over 30 minutes to control the exothermic evolution of H₂ gas.
-
Quench & Extract: Stir for 2 hours at room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with dichloromethane (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Chromatographic Separation: Inject the crude mixture onto a Preparative HPLC system utilizing a chiral stationary phase (e.g., Chiralpak AD-H) or a high-resolution C18 column depending on the enantiomeric purity required. Elute with an isocratic gradient of H₂O/MeCN (0.1% TFA) to separate the cis and trans esters.
-
Hydrolysis: Dissolve the isolated cis-ester in a 1:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 4 hours.
-
Isolation: Adjust the pH to the molecule's isoelectric point (approx. pH 6.5) using 1M HCl. Lyophilize the aqueous solution to yield the zwitterionic 4-hydroxy-1-methylpiperidine-3-carboxylic acid.
SOP 2: NMR Sample Preparation and Acquisition
-
Preparation: Dissolve 15 mg of the highly polar zwitterionic compound in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Transfer to a standard 5 mm NMR tube.
-
1D Acquisition: Acquire the ¹H NMR spectrum at 298 K using a 600 MHz spectrometer equipped with a cryoprobe. Use a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Collect 16 scans.
-
2D Acquisition: To validate the ³JH3,H4 coupling, acquire a 2D COSY spectrum. To confirm the chair conformation, acquire a 2D NOESY spectrum using a mixing time of 300 ms. Look specifically for the cross-peak between H3 and H5(ax).
SOP 3: LC-HRMS Analysis
-
Preparation: Dilute the purified compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto an analytical C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the QTOF mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 50–500) and perform targeted MS/MS at a collision energy of 15-25 eV to observe the characteristic losses of H₂O (-18 Da) and CO₂ (-44 Da).
References
- Krogsgaard-Larsen, P., & Johnston, G. A. "Inhibitors of the GABA uptake systems". PubMed (nih.gov).
- Krogsgaard-Larsen, P., et al. "Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors". PubMed (nih.gov).
- Praliyev, K. D., et al.
- Cammack, J. N., & Schwartz, E. A. "Nipecotic acid directly activates GABAA-like ion channels". PMC (nih.gov).
Sources
- 1. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
